molecular formula C15H21F3N4O2 B2408145 3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone CAS No. 955976-72-4

3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone

Cat. No.: B2408145
CAS No.: 955976-72-4
M. Wt: 346.354
InChI Key: GFJKPQMXELBNIV-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone is a useful research compound. Its molecular formula is C15H21F3N4O2 and its molecular weight is 346.354. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • Synthesis and Reactivity : This compound, with a trifluoromethyl group and a pyrazole ring, is shown to undergo ring opening reactions when treated with certain nucleophiles, leading to the formation of β-aminovinyl ketones. Additionally, it can react with morpholine and piperidine to yield azachromanones (Sosnovskikh, Barabanov, & Usachev, 2004).

  • Formation of Complexes : This compound is capable of forming complexes with elements like Europium (Eu) and Gadolinium (Gd), displaying notable optical and luminescent properties. These complexes were synthesized and their composition was determined by elemental analysis (Taidakov et al., 2013).

  • Antimicrobial and Antibacterial Activity : Derivatives of this compound have been synthesized and found to exhibit significant antibacterial activity. This includes pyrazole derivatives containing a 2-methylquinoline ring system, showing potential as antimicrobial agents (Raju et al., 2016).

  • Application in Polymerization : The compound's derivatives have been used as catalysts for vinyl-addition polymerization, particularly in the context of norbornene polymers. The polymers produced were characterized by high molecular weights and narrow molecular weight distributions (Benade et al., 2011).

Electronic and Luminescent Applications

  • Electroluminescence in OLEDs : Iridium(III) complexes involving derivatives of this compound demonstrated high efficiency electroluminescence, particularly relevant for organic light-emitting diodes (OLEDs). These complexes showed promising applications in creating efficient OLED devices (Su et al., 2021).

  • Improvement in Solar Cell Efficiency : Cyanine dyes derived from this compound were used in dye-sensitized solar cells to improve photoelectric conversion efficiency. The study demonstrated the potential of these dyes in enhancing the performance of solar cells (Wu et al., 2009).

Molecular Structure and Crystallography

  • Crystal Structure Analysis : The compound's derivatives have been studied for their molecular structure through crystallographic methods. This includes analysis of tetrazine derivatives, providing insights into molecular packing and stability (Xu et al., 2012).

  • Characterization of Schiff Bases : Schiff bases tethered with triazole and pyrazole rings derived from this compound were synthesized and characterized. Their reactive properties, along with antioxidant and α-glucosidase inhibitory activities, were evaluated (Pillai et al., 2019).

Properties

IUPAC Name

3,3-dimethyl-1-[[1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazol-4-yl]methyl]azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-14(2)9-22(13(14)23)8-10-11(15(16,17)18)19-20(3)12(10)21-4-6-24-7-5-21/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJKPQMXELBNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC2=C(N(N=C2C(F)(F)F)C)N3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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